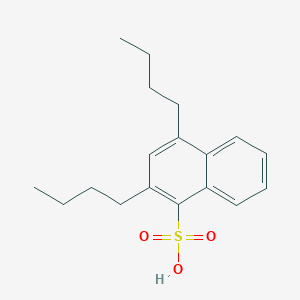
Naphthalenesulfonic acid, dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenesulfonic acid, dibutyl- is an organic compound with the molecular formula C18H24O3S. It belongs to the class of naphthalenesulfonic acids, which are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its applications in various industrial processes, particularly as a surfactant and dispersing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalenesulfonic acid, dibutyl- is synthesized through a sulfonation condensation reaction. The process involves the reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction conditions typically include elevated temperatures to facilitate the sulfonation process. After the initial reaction, the product is neutralized using sodium hydroxide or sodium carbonate to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of naphthalenesulfonic acid, dibutyl- follows a similar synthetic route but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors. The reaction mixture is then subjected to purification steps to remove any impurities and by-products, ensuring the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
Naphthalenesulfonic acid, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Widely used in the production of dyes, pigments, and as a dispersing agent in various industrial processes
Mechanism of Action
The mechanism of action of naphthalenesulfonic acid, dibutyl- primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The pathways involved include the disruption of lipid bilayers and the stabilization of colloidal systems .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonic acid derivative with similar surfactant properties.
Naphthalene-1-sulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
Dinonylnaphthalenesulfonic acid: A related compound with longer alkyl chains, used as a corrosion inhibitor and phase-transfer catalyst
Uniqueness
Naphthalenesulfonic acid, dibutyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties. Its ability to act as a dispersing agent in various industrial applications sets it apart from other similar compounds.
Properties
CAS No. |
25377-92-8 |
|---|---|
Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,4-dibutylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-14-13-15(10-6-4-2)18(22(19,20)21)17-12-8-7-11-16(14)17/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,20,21) |
InChI Key |
JCRNSBKSAQHNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


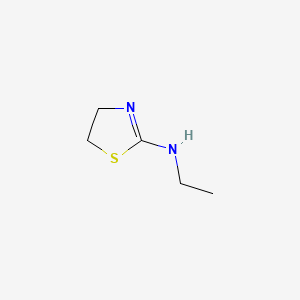
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
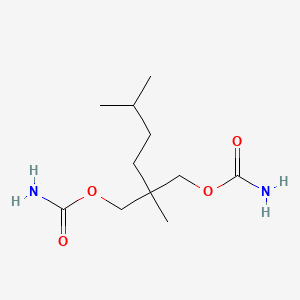
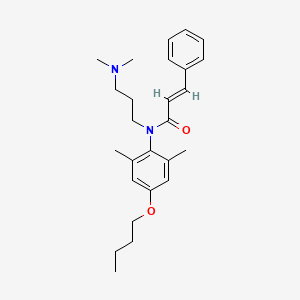
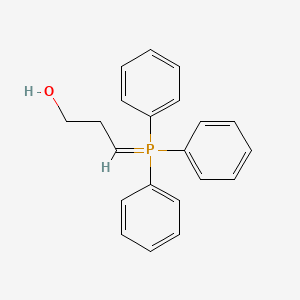
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
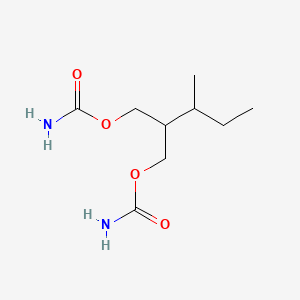
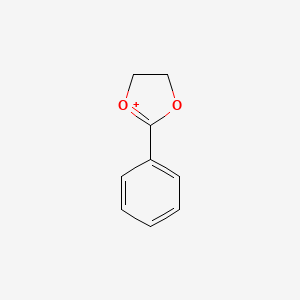
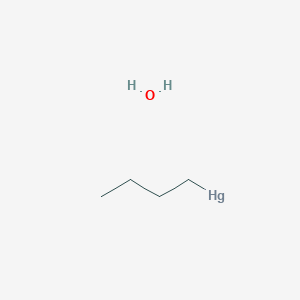
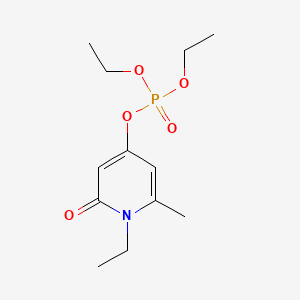
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
